molecular formula C20H27Cl2N5OS B8464256 LY2420987

LY2420987

Cat. No.: B8464256
M. Wt: 456.4 g/mol
InChI Key: RLIFEVIDQJCYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2420987 is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and an imidazo[1,2-b]pyridazine core

Properties

Molecular Formula

C20H27Cl2N5OS

Molecular Weight

456.4 g/mol

IUPAC Name

4-[4-chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride

InChI

InChI=1S/C20H26ClN5OS.ClH/c1-5-14(6-2)15-11-12(3)24-26-16(13(4)22-19(15)26)17-18(21)23-20(28-17)25-7-9-27-10-8-25;/h11,14H,5-10H2,1-4H3;1H

InChI Key

RLIFEVIDQJCYFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NN2C1=NC(=C2C3=C(N=C(S3)N4CCOCC4)Cl)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2420987 typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the thiazole ring and the morpholine moiety. Key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step often involves the use of thioamide and halogenated intermediates under specific conditions.

    Attachment of the morpholine ring: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.

    Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

LY2420987 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

LY2420987 has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of LY2420987 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Chloro-5-(2,6-dimethylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine
  • 4-[4-Chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]piperidine

Uniqueness

The uniqueness of LY2420987 lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.